(-)-Maackiain is a naturally occurring pterocarpan, a class of isoflavonoids known for their role as phytoalexins in plant defense. This specific levorotatory enantiomer, with CAS Number 2035-15-6, is distinguished from other pterocarpans and isoflavonoids by a well-defined profile of biological activities, including potent and selective enzyme inhibition. From a procurement standpoint, its value is tied to its specific stereochemistry, high solubility in common laboratory solvents like DMSO, and a distinct activity profile compared to close structural analogs such as medicarpin or more common isoflavones.
Substituting (-)-Maackiain with its (+)-enantiomer, a racemic mixture, or even a closely related pterocarpan like medicarpin is inadvisable for targeted research due to the critical role of stereochemistry in its primary biological interactions. Biological targets, such as enzymes, often have chiral binding pockets, meaning a change in stereochemistry can drastically alter or eliminate the desired activity. Furthermore, substituting with a different isoflavonoid, such as formononetin, introduces entirely different pharmacological activities, primarily related to estrogen receptor modulation, which is not the key activity profile of (-)-Maackiain. Therefore, for applications dependent on selective enzyme inhibition, the specific (-)-enantiomer is required for reproducible and targeted results.
(-)-Maackiain is a potent inhibitor of human monoamine oxidase B (MAO-B) with a half-maximal inhibitory concentration (IC50) of 0.68 µM. In direct comparative assays, it demonstrated a selectivity index of 126.2 for MAO-B over MAO-A. This is a significant differentiation from the common isoflavone genistein, which is a non-selective inhibitor of both MAO-A (IC50 = 3.9 µM) and MAO-B (IC50 = 4.1 µM). Another related pterocarpan, (-)-4-Hydroxy-3-methoxy-8,9-methylenedioxypterocarpan, was also found to be non-selective, with IC50 values of 20.3 µM for MAO-A and 10.3 µM for MAO-B.
| Evidence Dimension | MAO-B Inhibition Potency (IC50) and Selectivity |
| Target Compound Data | IC50 = 0.68 µM; 126.2-fold selective for MAO-B |
| Comparator Or Baseline | Genistein (Isoflavone): IC50 = 4.1 µM (non-selective); (-)-4-Hydroxy-3-methoxy-8,9-methylenedioxypterocarpan (Pterocarpan): IC50 = 10.3 µM (non-selective) |
| Quantified Difference | Over 15 times more potent against MAO-B than the comparator pterocarpan and over 6 times more potent than genistein, while also being highly selective. |
| Conditions | In vitro assay with recombinant human MAO-A and MAO-B. |
For research targeting neurodegenerative diseases like Parkinson's or Alzheimer's, MAO-B selectivity is critical to avoid side effects associated with MAO-A inhibition, making (-)-Maackiain a more precise tool than common isoflavones or other pterocarpans.
(-)-Maackiain demonstrates excellent solubility in DMSO, a standard solvent for preparing stock solutions for in vitro biological assays, reaching a concentration of 100 mg/mL (351.78 mM). This high solubility facilitates the preparation of concentrated, stable stock solutions, simplifying experimental workflows and reducing the volume of solvent required in assays, which can be critical for minimizing solvent-induced artifacts. While many pterocarpans are generally soluble in organic solvents, this specified high solubility provides a practical handling advantage for laboratory use.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | 100 mg/mL |
| Comparator Or Baseline | General pterocarpans or isoflavonoids which often have lower or unspecified solubility, requiring larger solvent volumes or heating to dissolve. |
| Quantified Difference | Provides a clear, high-concentration value for a standard laboratory solvent, ensuring ease of use and accurate dosing. |
| Conditions | Standard laboratory conditions; requires sonication for dissolution. |
High solubility simplifies stock solution preparation, reduces the risk of compound precipitation in assays, and allows for higher dosing in experimental models, directly impacting the ease of use and reproducibility of results.
The primary, well-quantified activity of (-)-Maackiain is its selective MAO-B inhibition. This contrasts sharply with common isoflavonoid substitutes like formononetin, which are primarily characterized as phytoestrogens due to their structural similarity to 17β-estradiol and their ability to bind to estrogen receptors (ERα and ERβ). Formononetin stimulates the proliferation of ER-positive breast cancer cells (MCF-7) at low micromolar concentrations (1–6 µM). Procuring (-)-Maackiain allows researchers to investigate non-estrogenic pathways without the confounding variable of ER activation, a critical factor in many cell-based studies.
| Evidence Dimension | Primary Biological Activity |
| Target Compound Data | Selective MAO-B Inhibition |
| Comparator Or Baseline | Formononetin: Estrogen receptor binding and activation |
| Quantified Difference | Qualitative but mechanistically distinct. (-)-Maackiain targets a specific enzyme in the nervous system, while formononetin targets nuclear hormone receptors, leading to widespread gene expression changes. |
| Conditions | Cell-based assays (e.g., MCF-7 proliferation for formononetin) and enzyme inhibition assays (for (-)-Maackiain). |
Choosing (-)-Maackiain over estrogenic isoflavones is essential for studies where estrogen receptor activation would be a significant confounding factor, ensuring that observed effects are attributable to the intended target.
Due to its high potency and over 126-fold selectivity for MAO-B, (-)-Maackiain is the appropriate choice for in vitro and in vivo models of Parkinson's and Alzheimer's disease, where inhibiting MAO-B is a key therapeutic strategy. Its use avoids the off-target effects associated with non-selective inhibitors like genistein or other pterocarpans.
The documented high solubility of (-)-Maackiain in DMSO (100 mg/mL) makes it highly suitable for high-throughput screening (HTS) campaigns and general cell-based assay development. This property ensures reliable and reproducible preparation of concentrated stock solutions, minimizing solvent artifacts and simplifying serial dilutions.
Researchers studying cellular pathways unrelated to estrogenic signaling should select (-)-Maackiain over common isoflavone substitutes like formononetin. Its distinct mechanism of action ensures that observed biological effects are not confounded by unintended activation of estrogen receptors, providing clearer, more interpretable data.